molecular formula C18H16FNO3S2 B2872659 4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole CAS No. 862807-06-5

4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole

Cat. No.: B2872659
CAS No.: 862807-06-5
M. Wt: 377.45
InChI Key: LFJPNANQDIYLBA-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenylsulfonyl group at position 4, an isopropylthio group at position 5, and a phenyl group at position 2.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-phenyl-5-propan-2-ylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S2/c1-12(2)24-18-17(20-16(23-18)13-6-4-3-5-7-13)25(21,22)15-10-8-14(19)9-11-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJPNANQDIYLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This compound, characterized by the presence of a sulfonyl group and an isopropylthio moiety, exhibits properties that may be beneficial in the treatment of inflammatory and pain-related conditions.

  • Molecular Formula : C18H16FNO3S2
  • Molecular Weight : 377.45 g/mol
  • CAS Number : 862807-06-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, analgesic, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds with a similar oxazole structure often exhibit anti-inflammatory properties. A study on related oxazolones demonstrated effective inhibition of the COX-2 enzyme, a key target in anti-inflammatory therapy. The derivatives containing sulfone groups showed promising results, with some exhibiting IC50 values lower than those of established drugs like celecoxib .

Analgesic Effects

In pharmacological tests such as the writhing test and hot plate test, compounds derived from oxazolones have shown significant analgesic activity. For instance, the analgesic activity of new oxazolones was evaluated, revealing that certain derivatives had comparable or superior effects to traditional analgesics . The presence of the sulfonyl group is believed to enhance these effects by improving binding affinity to pain-related biological targets.

Antimicrobial Activity

While preliminary evaluations of similar compounds indicated limited antibacterial efficacy against various Gram-positive and Gram-negative bacteria , ongoing research aims to clarify the spectrum of antimicrobial activity for this compound. The incorporation of different substituents may modify its activity profile.

Case Studies and Research Findings

  • Molecular Docking Studies : Computational studies have predicted binding affinities against COX-2 and other inflammatory mediators, suggesting a mechanism through which this compound may exert its therapeutic effects .
  • Toxicity Assessments : Acute toxicity studies conducted on related compounds have shown low toxicity profiles, indicating that modifications to the oxazole structure can yield safe therapeutic agents .
  • Synthesis and Characterization : The synthesis of this compound has been documented alongside various characterization techniques including FT-IR and NMR spectroscopy, confirming the integrity of the compound for further biological assessments .

Data Table: Biological Activity Summary

Activity TypeResult/ObservationReference
Anti-inflammatoryEffective COX-2 inhibition; IC50 < celecoxib
AnalgesicSignificant reduction in pain response (writhing test)
AntimicrobialLimited activity against Gram-positive/negative bacteria
ToxicityLow toxicity observed in acute studies

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C18H16FNO3S2
  • Molecular Weight : 377.45 g/mol
  • CAS Number : 862807-06-5

Biological Activities

The compound exhibits several noteworthy biological activities, primarily in the fields of anti-inflammatory, analgesic, and antimicrobial research.

Anti-inflammatory Activity

Research indicates that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Compounds with similar oxazole structures have demonstrated effective COX-2 inhibition, which is crucial for developing anti-inflammatory therapies. For example, related oxazolones have shown IC50 values lower than established drugs like celecoxib, suggesting a strong potential for treating inflammatory conditions.

Analgesic Effects

In pharmacological assessments, compounds derived from oxazolones have exhibited significant analgesic properties. Studies utilizing models such as the writhing test and hot plate test revealed that certain derivatives of oxazolones possess analgesic effects comparable to traditional pain relief medications. The sulfonyl group in this compound is believed to enhance binding affinity to pain-related biological targets, thereby improving its analgesic efficacy.

Antimicrobial Activity

Preliminary evaluations suggest that while the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria may be limited, ongoing research aims to clarify its activity spectrum. Modifications to the substituents on the oxazole ring may enhance its antimicrobial properties.

Case Studies and Research Findings

  • Molecular Docking Studies : Computational analyses have shown promising binding affinities against COX-2, indicating the potential for this compound in anti-inflammatory drug development.
  • Toxicity Assessments : Acute toxicity studies on related compounds have demonstrated low toxicity profiles, suggesting that modifications to the oxazole structure can yield safe therapeutic agents.
  • Synthesis and Characterization : The synthesis of this compound has been documented alongside various characterization techniques, including FT-IR and NMR spectroscopy, confirming the integrity of the compound for further biological assessments.
PropertyDescription
IUPAC Name 4-(4-fluorophenyl)sulfonyl-5-(isopropylthio)-2-phenyloxazole
Anti-inflammatory Activity Inhibits COX-2 with promising IC50 values
Analgesic Effects Significant analgesic activity in pharmacological tests
Antimicrobial Activity Limited efficacy against certain bacteria; further research ongoing
Toxicity Profile Low toxicity observed in related compounds

Comparison with Similar Compounds

Structural Analog: 4-[(4-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one (CHEMBL1972440)

  • Structural Similarity : 76.19% similarity to the target compound .
  • Key Differences :
    • Position 4 : Methylene group replaces the sulfonyl group.
    • Position 5 : Oxazol-5(4H)-one carbonyl group instead of isopropylthio.

1,2,4-Triazole Derivatives with Phenylsulfonyl Groups

  • Core Structure : 1,2,4-Triazole ring vs. oxazole in the target compound .
  • Substituents :
    • Sulfonyl groups at para positions (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) .
    • Fluorophenyl groups enhance bioavailability via electronegativity effects.
  • Synthesis :
    • Multi-step routes involving hydrazide intermediates and α-halogenated ketones .
    • Requires reflux with sodium hydroxide for tautomerization (thione vs. thiol forms) .
  • Spectroscopic Features :
    • IR spectra confirm tautomeric forms (absence of νS-H at ~2500–2600 cm⁻¹, presence of νC=S at 1247–1255 cm⁻¹) .

1,3,4-Thiadiazole Derivatives

  • Core Structure : Thiadiazole ring vs. oxazole .
  • Substituents :
    • Sulfanyl and methylphenyl groups (e.g., 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole) .

Structural and Functional Analysis Table

Compound Class Core Heterocycle Position 4 Substitutent Position 5 Substitutent Key Features Biological Data (if available)
Target Compound Oxazole 4-Fluorophenylsulfonyl Isopropylthio High polarity (sulfonyl), moderate lipophilicity (isopropylthio) Not provided
CHEMBL1972440 Oxazol-5(4H)-one 4-Fluorophenylmethylene Carbonyl 76.19% structural similarity; tested in NCI60 assay pIC50 comparable to derivatives 3a–d
1,2,4-Triazoles 1,2,4-Triazole 4-(4-X-phenylsulfonyl) Thione/Thiol Tautomerization observed; synthesized via multi-step routes Not explicitly stated
1,3,4-Thiadiazoles Thiadiazole Methylphenyl Sulfanyl groups Pharmacologically active scaffolds; sulfur-rich for enhanced reactivity Antibacterial/antitumor potential

Key Findings and Implications

Fluorine substitution (common in analogs) enhances metabolic stability and bioavailability.

Synthetic Complexity :

  • Triazole derivatives require more elaborate synthesis (e.g., hydrazide intermediates, tautomer control) compared to oxazole-based compounds .

Pharmacological Potential: Sulfonyl and fluorophenyl groups in the target compound suggest utility in drug design, though biological validation is needed. Thiadiazole analogs highlight the importance of sulfur-rich heterocycles in medicinal chemistry .

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